6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
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Description
“6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid” is a chemical compound with the empirical formula C7H8N2O3 . It is a solid substance . The compound’s IUPAC name is 6,7-dihydro-5H-pyrazolo [5,1-b] [1,3]oxazine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=C(O)C1=NN2C(OCCC2)=C1
. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 168.15 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Transformations
Research has led to the development of novel synthetic routes and transformations for compounds structurally related to 6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid. For instance, the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines through diazotization and the use of trimethylsilyl halides presents a new methodology for introducing halogen atoms into the pyrazolo[1,2,4]triazine scaffold (Ivanov et al., 2017). Another example is the regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, showcasing an innovative approach to constructing such fused heterocyclic scaffolds with multiple substitution patterns (Lindsay-Scott & Rivlin-Derrick, 2019).
Biological Activities
Compounds structurally similar to the specified acid have been synthesized and evaluated for their biological activities, revealing potential antibacterial, antifungal, and antitumor properties. For example, pyrazoline and pyrazole derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities, suggesting the potential utility of these compounds in medicinal chemistry (Hassan, 2013). Furthermore, the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored, with some compounds demonstrating significant inhibitory activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Properties
IUPAC Name |
6-hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-4-2-9-6(13-3-4)5(1-8-9)7(11)12/h1,4,10H,2-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTQIIKFYZZFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(C=NN21)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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